molecular formula C23H20N4O2 B2896076 5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921507-50-8

5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2896076
CAS RN: 921507-50-8
M. Wt: 384.439
InChI Key: NLOOGHOJFGEGQS-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • The development and synthesis of new series of pyridine and fused pyridine derivatives, including the exploration of their reactivity towards various chemical treatments to yield a range of pyrazolo-pyridine derivatives and others, provide a foundation for understanding the chemical behavior and potential applications of complex pyrazolo-pyridinone compounds like the one (Al-Issa, 2012).

Pharmacological Applications

  • The synthesis of novel oxazole derivatives with anticancer activity, including structural elements similar to the queried compound, demonstrates the potential of such chemical frameworks in developing new therapeutic agents (Liu et al., 2009).

Material Science Applications

  • Research into the synthesis and characterization of quinolinone derivatives as antioxidants for lubricating grease suggests the utility of pyrazolo-pyridinone compounds in industrial applications, highlighting their potential as functional additives in material science (Hussein et al., 2016).

Advanced Functional Materials

  • The study of electroluminescence of iridium(III) complexes incorporating pyrazol-pyridine ligands for OLEDs (Organic Light Emitting Diodes) applications points towards the potential of structurally complex pyrazolo-pyridinone compounds in the development of high-efficiency lighting and display technologies (Su et al., 2021).

properties

IUPAC Name

7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-25-14-18(22(28)26-13-7-9-16-8-5-6-12-20(16)26)21-19(15-25)23(29)27(24-21)17-10-3-2-4-11-17/h2-6,8,10-12,14-15H,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOOGHOJFGEGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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